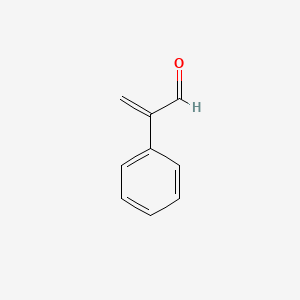![molecular formula C17H20N2O2 B1209007 N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide](/img/structure/B1209007.png)
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide is a derivative of huperzine A, an alkaloid extracted from the club moss Huperzia serrata. Huperzine A has been traditionally used in Chinese medicine for its neuroprotective properties, particularly in the treatment of Alzheimer’s disease. This compound retains many of the beneficial properties of huperzine A but with enhanced pharmacokinetic properties, making it a promising candidate for further research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide typically involves the acetylation of huperzine A. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored using chromatographic techniques to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of huperzine A from Huperzia serrata, followed by its acetylation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce this compound.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as dihydro derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibitors.
Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease, myasthenia gravis, and other cognitive disorders.
Mechanism of Action
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease. The compound also interacts with various molecular targets and pathways, including the Wnt signaling pathway, synaptotagmin, and neuroligins, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Huperzine A: The parent compound, known for its acetylcholinesterase inhibitory activity.
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with similar therapeutic applications
Uniqueness
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide is unique due to its enhanced pharmacokinetic properties compared to huperzine A. It has better bioavailability and a longer half-life, making it more effective in maintaining therapeutic levels in the body. Additionally, its ability to cross the blood-brain barrier efficiently adds to its potential as a neuroprotective agent .
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-4-13-12-7-10(2)9-17(13,19-11(3)20)14-5-6-16(21)18-15(14)8-12/h4-7,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/b13-4-/t12-,17+/m0/s1 |
InChI Key |
YIFQYDYQMHGCTN-KRXRDCLUSA-N |
Isomeric SMILES |
C/C=C\1/[C@@H]2CC3=C([C@]1(CC(=C2)C)NC(=O)C)C=CC(=O)N3 |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)NC(=O)C)C=CC(=O)N3 |
Synonyms |
N-acetylhuperzine A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


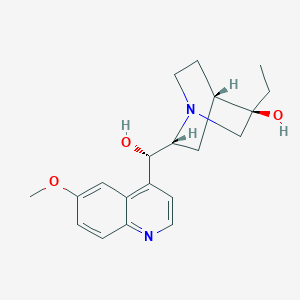
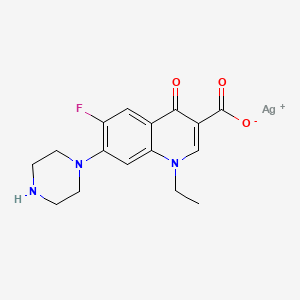
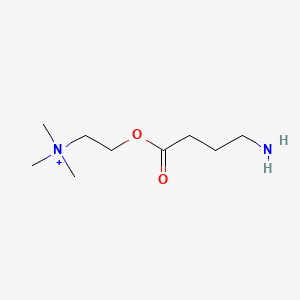


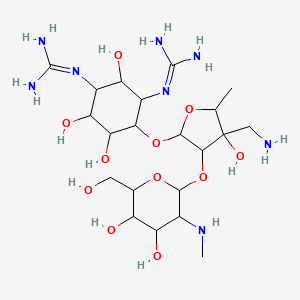

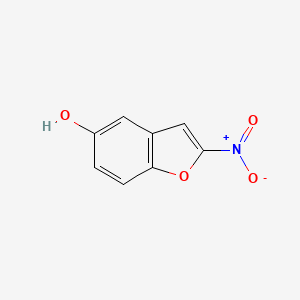
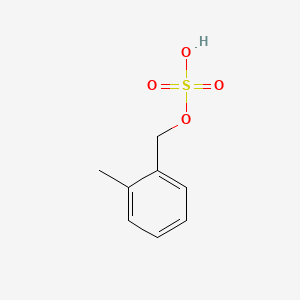
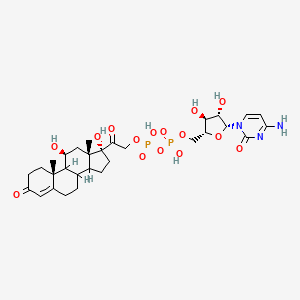
![1,9,10,11,12,12-hexachloro-4,6-dimethyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1208942.png)


